molecular formula C6H12O5 B3271585 alpha-D-Quinovopyranose CAS No. 551-63-3

alpha-D-Quinovopyranose

Cat. No. B3271585
CAS RN: 551-63-3
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-DVKNGEFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Quinovopyranose is the pyranose form of D-quinovose with an α-configuration at the anomeric position . It is a small molecule that belongs to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety .


Molecular Structure Analysis

The molecular structure of alpha-D-Quinovopyranose is characterized by a six-carbon sugar unit in a pyranose form. The chemical formula is C6H12O5 . The average weight is 164.1565 and the monoisotopic weight is 164.068473494 .


Physical And Chemical Properties Analysis

Alpha-D-Quinovopyranose is a small molecule with a chemical formula of C6H12O5. Its average weight is 164.1565 and the monoisotopic weight is 164.068473494 .

Scientific Research Applications

1. Sulfolipid Biosynthesis in Chloroplasts

Alpha-D-Quinovopyranose plays a role in sulfolipid biosynthesis within chloroplasts. A study synthesized different nucleoside 5'-diphospho-sulfoquinovoses, including 6-Sulfo-alpha-D-quinovopyranosyl phosphate, which were used to investigate sulfolipid biosynthesis by chloroplasts. The research found that sulfolipid biosynthesis in chloroplasts is catalyzed by a specific enzyme and does not rise significantly with the addition of exogenous sulfosugar nucleotides (Heinz et al., 1989).

2. Synthesis of Sugar Clusters

Alpha-D-Quinovopyranose has been utilized in the synthesis of complex sugar clusters. For instance, the linear tetrasaccharide α-D-fucopyranosyl-(1→4)-α-D-fucopyranosyl-(1→4)-α-D-quinovopyranosyl-(1→4)-D-quinovopyranose was synthesized using alpha-D-Quinovopyranose. This compound is part of the sugar cluster of asterosaponin A from the starfish, indicating its significance in marine biochemistry (Koto, Kusunoki, & Hirooka, 2000).

3. Characterization of Alpha-D-Galactosidase

In a study focusing on the extracellular alpha-d-galactosidase from Talaromyces flavus, alpha-D-Quinovopyranose (quinovose) was used as a specific inducer. The study highlighted the unusual acceptor specificity of this enzyme and its activity on different substrates. This research enhances the understanding of enzyme specificity and potential biotechnological applications (Simerská et al., 2007).

4. Triterpenoid Saponins Research

Alpha-D-Quinovopyranose was identified as part of the structure of new triterpenoid saponins isolated from various plant species. These compounds have potential medicinal applications and contribute to the understanding of plant biochemistry and phytochemistry (Pöllmann et al., 1997).

5. Inhibitor of DNA Polymerases and HIV-Reverse Transcriptase

A study isolated a sulfolipid, belonging to the 6-sulfo-alpha-D-quinovopyranosyl-(1→3')-1',2'-diacylglycerol class, from a marine red alga as a potent inhibitor of eukaryotic DNA polymerases and HIV-reverse transcriptase type 1. This highlights its potential application in medical research and drug development (Ohta et al., 1998).

Safety And Hazards

The toxicity and safety profile of alpha-D-Quinovopyranose is not available in the current resources .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-DVKNGEFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312192
Record name 6-Deoxy-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Quinovopyranose

CAS RN

551-63-3, 7658-08-4
Record name 6-Deoxy-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Quinovopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-quinovopyranose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Deoxy-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-QUINOVOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68BDH91OBS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Quinovopyranose
Reactant of Route 2
alpha-D-Quinovopyranose
Reactant of Route 3
alpha-D-Quinovopyranose
Reactant of Route 4
alpha-D-Quinovopyranose
Reactant of Route 5
alpha-D-Quinovopyranose
Reactant of Route 6
alpha-D-Quinovopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.